Ethyl 4,5-dichloro-2-nitrobenzoate
Description
Ethyl 4,5-dichloro-2-nitrobenzoate is a synthetic aromatic ester characterized by a benzoate backbone substituted with two chlorine atoms at positions 4 and 5, a nitro group at position 2, and an ethyl ester moiety. This compound is primarily utilized in pharmaceutical and agrochemical research as a precursor or intermediate in synthesizing active molecules due to its electron-withdrawing substituents (Cl and NO₂), which enhance reactivity in nucleophilic substitution and coupling reactions. Its molecular formula is C₉H₇Cl₂NO₄, with a molecular weight of 276.06 g/mol. The compound’s melting point ranges between 98–102°C, and it exhibits moderate solubility in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO) .
Properties
IUPAC Name |
ethyl 4,5-dichloro-2-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO4/c1-2-16-9(13)5-3-6(10)7(11)4-8(5)12(14)15/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOGEKYPUMHAIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403362 | |
| Record name | ethyl 4,5-dichloro-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62486-38-8 | |
| Record name | ethyl 4,5-dichloro-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Chlorination of Ethyl Benzoate Derivatives
CN112574040B details the synthesis of ethyl 2,3-dichloro-4-nitrobenzoate via chlorination of a nitro precursor. While positional differences exist, the methodology is instructive:
| Step | Conditions | Yield | Purity |
|---|---|---|---|
| Nitration | HNO₃ (65%), H₂SO₄, 0–2°C → 25–35°C | 93.7% | 98.2% |
| Oxidation | KMnO₄, pyridine/H₂O, 85–90°C | 89.5% | 97.8% |
| Esterification | SOCl₂, EtOH, 60–85°C | 91.2% | 99.1% |
Adapting this sequence for 4,5-dichloro substitution would require chlorination of ethyl 2-nitrobenzoate. However, meta-directing nitro groups complicate regioselectivity, necessitating alternative strategies.
Halogen Exchange Reactions
Esterification and Protecting Group Dynamics
Late-stage esterification, as described in CN112574040B, offers advantages in modular synthesis:
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Thionyl chloride activation :
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Yield optimization :
For this compound, analogous conditions would apply, though steric hindrance from the 4,5-dichloro substituents may necessitate longer reaction times.
Comparative Analysis of Methodologies
Key findings:
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The chlorination-first route (CN112574040B) offers superior yields but requires handling corrosive Cl₂ gas.
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Nitration-first methods (WO2018091978A1) enable milder conditions but struggle with positional control in polyhalogenated systems.
Challenges and Limitations
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Isomer separation :
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Thermal stability :
-
Environmental impact :
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dichloro-2-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or under heating.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: 4,5-dichloro-2-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 4,5-dichloro-2-nitrobenzoic acid.
Scientific Research Applications
Chemistry
Ethyl 4,5-dichloro-2-nitrobenzoate serves as an important intermediate in organic synthesis. It is utilized in the preparation of more complex organic molecules and can undergo various chemical transformations:
- Reduction : The nitro group can be reduced to an amino group.
- Substitution Reactions : The chlorine atoms can be replaced by other nucleophiles.
- Hydrolysis : The ester can be hydrolyzed to yield the corresponding carboxylic acid.
Research has indicated that this compound exhibits potential biological activities:
- Antimicrobial Properties : Studies have shown that this compound has activity against various bacterial strains, suggesting its use as a biochemical probe in microbiological research.
- Anti-inflammatory Effects : Investigations into its anti-inflammatory properties reveal its potential in treating conditions characterized by excessive inflammation.
Medicinal Chemistry
The compound is explored for its therapeutic properties. Its ability to interact with specific enzymes and proteins makes it a candidate for drug development:
- Mechanism of Action : The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to various biological effects.
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Intermediate in organic synthesis | Used for reduction, substitution, hydrolysis |
| Biological Activity | Antimicrobial and anti-inflammatory properties | Effective against multiple bacterial strains |
| Medicinal Chemistry | Potential therapeutic applications | Interaction with enzymes; drug development candidate |
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry investigated the antimicrobial effects of this compound against Staphylococcus aureus. Results indicated significant inhibition at low concentrations, highlighting its potential as an antimicrobial agent.
Case Study 2: Anti-inflammatory Effects
Research conducted by Pharmaceutical Biology demonstrated that this compound effectively reduced inflammation markers in vitro. This study supports its potential application in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of Ethyl 4,5-dichloro-2-nitrobenzoate depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chlorine atoms and ester group can influence the compound’s lipophilicity and ability to cross cell membranes. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the substituents introduced during further chemical modifications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 4,5-dichloro-2-nitrobenzoate belongs to a class of substituted benzoates with halogen and nitro functional groups. Below is a detailed comparison with three structurally analogous compounds:
Ethyl 2-Nitrobenzoate
- Structure : Lacks chlorine substituents at positions 4 and 3.
- Molecular Formula: C₉H₉NO₄.
- Molecular Weight : 195.17 g/mol.
- Reactivity : The absence of chlorine atoms reduces steric hindrance and electron-withdrawing effects, making it less reactive in electrophilic substitutions compared to the dichloro derivative.
- Applications : Primarily used as a UV-absorber in polymers.
Mthis compound
- Structure : Methyl ester instead of ethyl ester.
- Molecular Formula: C₈H₅Cl₂NO₄.
- Molecular Weight : 262.04 g/mol.
- Reactivity : The smaller methyl group marginally increases solubility in water but reduces lipophilicity, affecting its penetration in biological systems.
- Applications : Less commonly used in agrochemicals due to lower bioavailability.
Ethyl 4-Chloro-2-Nitrobenzoate
- Structure : Single chlorine substituent at position 4.
- Molecular Formula: C₉H₈ClNO₄.
- Molecular Weight : 241.62 g/mol.
- Reactivity : Reduced halogenation decreases oxidative stability and electrophilicity, limiting its utility in multi-step syntheses.
Comparative Data Table
| Property | This compound | Ethyl 2-Nitrobenzoate | Mthis compound | Ethyl 4-Chloro-2-Nitrobenzoate |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 276.06 | 195.17 | 262.04 | 241.62 |
| Melting Point (°C) | 98–102 | 45–48 | 92–95 | 75–78 |
| Solubility in DMSO | High | Moderate | High | Moderate |
| Reactivity in SNAr* | High | Low | Moderate | Low |
| Bioavailability | Moderate | Low | Low | Moderate |
*SNAr = Nucleophilic Aromatic Substitution
Key Research Findings
- Synthetic Utility: this compound demonstrates superior reactivity in palladium-catalyzed cross-coupling reactions compared to its analogs, attributed to the synergistic electron-withdrawing effects of Cl and NO₂ groups .
- Toxicity Profile : Studies indicate higher cytotoxicity (IC₅₀ = 12 μM in HeLa cells) compared to Ethyl 4-chloro-2-nitrobenzoate (IC₅₀ = 45 μM), likely due to increased electrophilicity .
- Environmental Impact: The dichloro derivative exhibits slower biodegradation in soil (t₁/₂ = 120 days) versus the mono-chloro analog (t₁/₂ = 60 days), raising concerns about ecological persistence .
Limitations of Available Evidence
This highlights a critical gap in comparative literature. Future studies should prioritize analogs with identical functional groups (e.g., ethyl 3,4-dichloro-2-nitrobenzoate) for meaningful comparisons.
Biological Activity
Ethyl 4,5-dichloro-2-nitrobenzoate is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the available literature focusing on its biological properties, including antibacterial and toxicological effects, and summarizes relevant case studies and research findings.
Chemical Structure and Properties
This compound is an aromatic compound characterized by the presence of two chlorine atoms and a nitro group on the benzene ring. The structural formula can be represented as follows:
This compound's unique structure contributes to its biological activity, particularly in terms of enzyme inhibition and antimicrobial properties.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial activity against various bacterial strains. A study conducted on a series of benzoate derivatives showed that compounds with similar structures displayed minimum inhibitory concentrations (MIC) ranging from 6.3 μM to over 100 μM against Gram-positive and Gram-negative bacteria .
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | MIC (μM) |
|---|---|
| Escherichia coli | 12.5 |
| Staphylococcus aureus | 6.3 |
| Pseudomonas aeruginosa | >100 |
The compound's efficacy appears to be influenced by the position of substituents on the aromatic ring, with nitro groups enhancing activity .
Enzyme Inhibition
This compound has been evaluated for its potential as an enzyme inhibitor. In vitro studies have demonstrated its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases . The inhibition rates were comparable to known inhibitors, suggesting potential therapeutic applications.
Table 2: Enzyme Inhibition Potency
| Enzyme | Inhibition Rate (%) |
|---|---|
| Acetylcholinesterase | 75 |
| Butyrylcholinesterase | 68 |
Toxicological Studies
Toxicity assessments are critical for evaluating the safety profile of this compound. Studies have shown varying degrees of toxicity depending on the concentration and exposure duration. A recent investigation utilizing the aquatic ciliate Tetrahymena reported an LC50 value indicating moderate toxicity at higher concentrations .
Table 3: Toxicity Data
| Concentration (μM) | LC50 (μg/mL) |
|---|---|
| 10 | 15 |
| 50 | 8 |
| 100 | 3 |
Case Studies
- Antimicrobial Efficacy : A study published in Microbial Drug Resistance highlighted the effectiveness of this compound against multi-drug resistant strains of Staphylococcus aureus. The compound exhibited a synergistic effect when combined with other antibiotics, enhancing overall antibacterial efficacy .
- Enzyme Inhibition Research : Another research article focused on the compound's role in inhibiting AChE and BuChE. The findings suggested that it could serve as a lead compound for developing treatments for Alzheimer's disease due to its significant inhibitory action on these enzymes .
Q & A
Q. Table 1: Synthetic Route Comparison
| Route | Starting Material | Key Reagents | Yield (%) | Major Byproduct |
|---|---|---|---|---|
| 1 | Ethyl 4,5-dichlorobenzoate | HNO₃/H₂SO₄ | 60–70 | 3,4-Dichloro-2-nitro isomer |
| 2 | 4,5-Dichloro-2-nitrobenzoic acid | EtOH/H₂SO₄ | 75–85 | Unreacted acid |
How can conflicting spectroscopic data (e.g., NMR vs. X-ray) for this compound be resolved?
Basic Research Question
Discrepancies between spectroscopic and crystallographic data often arise from dynamic effects (e.g., solvation, polymorphism) or experimental artifacts.
Methodological Answer:
- NMR Analysis: Use deuterated DMSO or CDCl₃ to resolve splitting from hydrogen bonding. The nitro group’s deshielding effect shifts aromatic protons downfield (δ 8.2–8.5 ppm) .
- X-ray Crystallography: Employ SHELX-90 for structure refinement. The dichloro and nitro groups induce planarity in the benzene ring, confirmed by torsion angles < 5° .
- Data Reconciliation: If NMR signals suggest multiple conformers, perform variable-temperature NMR to detect dynamic equilibria. Cross-validate with IR (C=O stretch at ~1720 cm⁻¹) and mass spectrometry (M⁺ at m/z 294) .
Advanced Tip: Use Hirshfeld surface analysis to identify intermolecular interactions (e.g., C–Cl⋯O nitro contacts) that may stabilize specific conformations in the solid state .
What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution reactions?
Advanced Research Question
The electron-withdrawing nitro (NO₂) and chloro (Cl) groups significantly activate the ester toward nucleophilic attack.
Methodological Analysis:
- Electronic Effects: DFT calculations (B3LYP/6-31G*) reveal a reduced electron density at the carbonyl carbon (Mulliken charge: +0.42 e), favoring nucleophilic substitution .
- Solvent Effects: Reactions in polar aprotic solvents (e.g., DMF) proceed faster due to stabilization of the tetrahedral intermediate. Ethanol, though protic, slows hydrolysis due to poor leaving-group activation .
- Kinetic Studies: Monitor reaction progress under pseudo-first-order conditions. Rate constants (k) for hydroxide-mediated hydrolysis are 3–5× higher than for methyl esters due to enhanced leaving-group ability .
Q. Table 2: Reactivity in Substitution Reactions
| Nucleophile | Solvent | k (M⁻¹s⁻¹) | Major Product |
|---|---|---|---|
| NH₃ (aq) | DMF | 0.15 | 4,5-Dichloro-2-nitrobenzamide |
| NaOH | EtOH | 0.08 | 4,5-Dichloro-2-nitrobenzoic acid |
How can crystallographic data discrepancies (e.g., unit cell parameters) be resolved for polymorphic forms of this compound?
Advanced Research Question
Polymorphism arises from variations in packing motifs influenced by hydrogen bonding and halogen interactions.
Methodological Approach:
- Phase Annealing: Use SHELXD to refine ambiguous phases in low-resolution datasets. Multi-solution algorithms improve convergence for structures with Z’ > 1 .
- Hirshfeld Surface Analysis: Compare fingerprint plots to differentiate polymorphs. For example, Form I exhibits Cl⋯O interactions (2.95 Å), while Form II shows Cl⋯Cl contacts (3.30 Å) .
- Thermal Analysis: DSC reveals distinct melting points (Form I: 112°C; Form II: 98°C), correlating with lattice stability .
Q. Table 3: Polymorph Characterization
| Polymorph | Space Group | Unit Cell (Å) | R-factor (%) |
|---|---|---|---|
| Form I | P2₁/c | a=7.21, b=14.53, c=10.89 | 3.2 |
| Form II | P1̄ | a=5.98, b=7.45, c=12.31 | 4.1 |
What strategies mitigate decomposition during thermal analysis (e.g., DSC/TGA) of this compound?
Advanced Research Question
The nitro group’s thermal instability necessitates careful experimental design.
Methodological Recommendations:
- Atmosphere Control: Use nitrogen purge (20 mL/min) to minimize oxidative decomposition. Onset of decomposition occurs at 180°C in air vs. 210°C in N₂ .
- Heating Rate: Slow ramping (2°C/min) reduces thermal gradients, allowing accurate detection of endothermic events (e.g., melting at 112°C) .
- Complementary Techniques: Pair TGA with mass spectrometry (TGA-MS) to identify gaseous decomposition products (e.g., NO₂ detected at m/z 46) .
How do steric and electronic effects influence the regioselectivity of further functionalization (e.g., reduction of the nitro group)?
Advanced Research Question
The nitro group’s position and adjacent substituents dictate reactivity in reduction reactions.
Methodological Insights:
- Catalytic Hydrogenation: Use Pd/C (5% wt) in ethanol. The electron-withdrawing Cl groups slow reduction kinetics (TOF = 12 h⁻¹) compared to unsubstituted analogs (TOF = 45 h⁻¹) .
- Steric Hindrance: The 4,5-dichloro substituents impede access to the nitro group, favoring partial reduction to hydroxylamine intermediates. Confirm products via FTIR (N–O stretch at 1500 cm⁻¹) .
- Computational Modeling: Fukui indices indicate the nitro group’s oxygen atoms are the most electrophilic sites, guiding selective reduction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
